
Saxagliptin O-β-D-glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Saxagliptin O-β-D-glucuronide (SGLG) is an orally administered dipeptidyl-peptidase-4 (DPP-4) inhibitor that is used to treat type 2 diabetes. SGLG is the active metabolite of saxagliptin, a drug commonly prescribed to treat type 2 diabetes. SGLG works by blocking the activity of DPP-4, an enzyme that breaks down the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By blocking the activity of DPP-4, SGLG increases the levels of GLP-1 and GIP, which in turn helps to control blood glucose levels in people with type 2 diabetes.
Mécanisme D'action
The mechanism of action of Saxagliptin O-β-D-glucuronide is based on the inhibition of DPP-4, an enzyme that breaks down the incretin hormones, GLP-1 and GIP. By blocking the activity of DPP-4, this compound increases the levels of GLP-1 and GIP, which in turn helps to control blood glucose levels in people with type 2 diabetes. In addition, this compound has been shown to increase the production of insulin and reduce the production of glucagon, two hormones that help to regulate blood glucose levels.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are primarily related to its ability to increase the levels of GLP-1 and GIP in the body. By increasing the levels of these hormones, this compound helps to control blood glucose levels in people with type 2 diabetes. In addition, this compound has been shown to increase the production of insulin and reduce the production of glucagon, two hormones that help to regulate blood glucose levels.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Saxagliptin O-β-D-glucuronide in laboratory experiments include its ability to increase the levels of GLP-1 and GIP in the body, which can be used to study the effects of these hormones on various metabolic processes. In addition, this compound is relatively easy to synthesize, which makes it an ideal choice for laboratory experiments. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is not as stable as other compounds, which can make it difficult to store and use in experiments. In addition, this compound is not as widely available as some other compounds, which can make it difficult to obtain for laboratory experiments.
Orientations Futures
The potential future directions for Saxagliptin O-β-D-glucuronide research include studying its effects on other metabolic processes, such as lipid metabolism, and its potential to reduce the risk of cardiovascular disease in people with type 2 diabetes. In addition, further research could be conducted to explore the potential of this compound to reduce the risk of hypoglycemia and its potential to improve insulin sensitivity. Finally, further research could be conducted to explore the potential of this compound to be used as an adjunct therapy in combination with other drugs to treat type 2 diabetes.
Méthodes De Synthèse
Saxagliptin O-β-D-glucuronide is synthesized from saxagliptin, a drug commonly prescribed to treat type 2 diabetes. The synthesis of this compound involves the hydrolysis of the carboxyl group of the drug followed by glucuronidation. The hydrolysis is carried out using aqueous acid, while the glucuronidation is carried out using a glucuronic acid ester. The resulting this compound can then be isolated and purified using standard chromatographic techniques.
Applications De Recherche Scientifique
Saxagliptin O-β-D-glucuronide has been studied extensively in scientific research, particularly in the field of diabetes. This compound has been shown to be effective in reducing blood glucose levels in people with type 2 diabetes. It has also been studied for its potential to improve insulin sensitivity and reduce risk factors for cardiovascular disease in people with type 2 diabetes. In addition, this compound has been studied for its potential to reduce the risk of hypoglycemia, a condition characterized by abnormally low blood glucose levels.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Saxagliptin O-β-D-glucuronide involves the glucuronidation of Saxagliptin using a glucuronidation agent.", "Starting Materials": [ "Saxagliptin", "Glucuronidation agent (e.g. UDP-glucuronic acid)" ], "Reaction": [ "Saxagliptin is dissolved in a suitable solvent (e.g. methanol, acetonitrile)", "The glucuronidation agent is added to the solution", "The reaction mixture is heated and stirred for a specific time period (e.g. 24 hours) at a specific temperature (e.g. 50°C)", "The reaction is quenched using a suitable quenching agent (e.g. acetic acid)", "The product is isolated and purified using standard techniques (e.g. column chromatography, recrystallization)" ] } | |
| 1155849-58-3 | |
Formule moléculaire |
C₂₄H₃₃N₃O₈ |
Poids moléculaire |
491.53 |
Synonymes |
(2S,3S,5R,6S)-6-(((1R,3S,5R,7S)-3-((S)-1-Amino-2-((1S,3S,5S)-3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-2-oxoethyl)adamantan-1-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


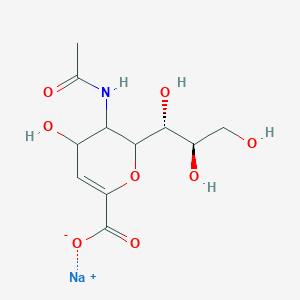
![[(3S,4R,5S,6S)-5-acetamido-4,6-diacetyloxy-3-[(2S,3S,4S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1141862.png)

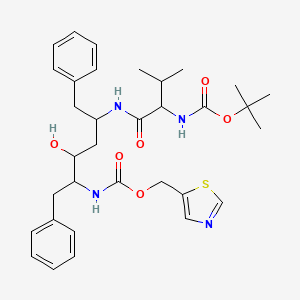
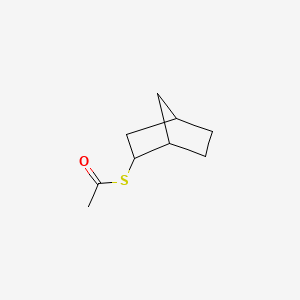
![trans-7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene-d8](/img/structure/B1141867.png)
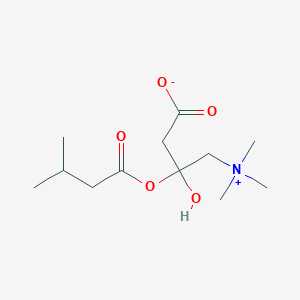
![[4-[3-Methoxycarbonyl-7-[(1-oxidopyridin-1-ium-2-yl)methoxy]-1-oxo-4-(3,4,5-trimethoxyphenyl)-2H-isoquinolin-2-ium-2-yl]phenyl]azanium;chloride](/img/structure/B1141876.png)

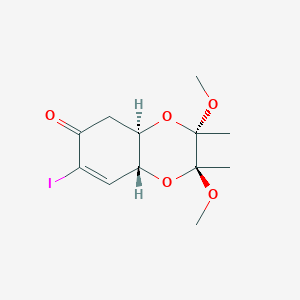
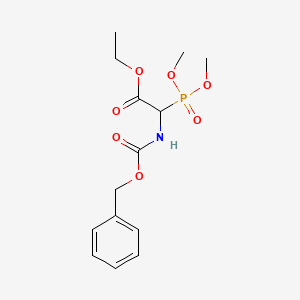
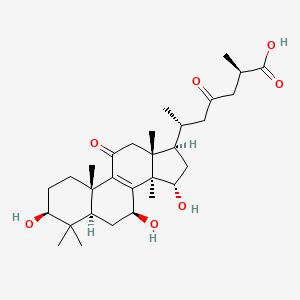
![(8R,9S,10R,11S)-rel-8,9,10,11-Tetrahydrobenz[a]anthracene-8,9,10,11-tetrol](/img/structure/B1141885.png)
